Oxepan-4-ylhydrazine

Medicinal Chemistry Chemical Synthesis Property Prediction

Free-base hydrazines are prone to oxidation and decomposition, leading to batch-to-batch variability that undermines long-term medicinal chemistry projects. Oxepan-4-ylhydrazine hydrochloride (CAS 1429510-37-1) is the stable salt form engineered to eliminate this instability. • Stable HCl salt resists decomposition, delivering 98% purity and consistent reactivity across multi-month campaigns. • Seven-membered oxepane ring provides a distinct lipophilicity and conformational profile compared to six-membered pyran analogs, enabling rational scaffold-hopping. • Reactive hydrazine nucleophile installs the oxepane motif directly onto pyrazole, indazole, and other privileged heterocycles for patent diversification.

Molecular Formula C6H14N2O
Molecular Weight 130.19 g/mol
Cat. No. B13242595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxepan-4-ylhydrazine
Molecular FormulaC6H14N2O
Molecular Weight130.19 g/mol
Structural Identifiers
SMILESC1CC(CCOC1)NN
InChIInChI=1S/C6H14N2O/c7-8-6-2-1-4-9-5-3-6/h6,8H,1-5,7H2
InChIKeyVMOFEANHNXYPCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oxepan-4-ylhydrazine (CAS 1429555-21-4): Procuring a Seven-Membered Hydrazine Building Block for Heterocyclic Synthesis


Oxepan-4-ylhydrazine is an organic compound classified as a hydrazine derivative. It features a saturated seven-membered oxepane ring (a cyclic ether) with a hydrazine group (-NH-NH₂) substituted at the 4-position . The compound is primarily offered in its free base form (C6H14N2O, MW: 130.19) and as a more stable hydrochloride salt (C6H14N2O·ClH, MW: 166.65, CAS 1429510-37-1) . Its primary commercial application is as a reactive building block for constructing more complex heterocyclic molecules in medicinal chemistry research [1].

Why Oxepan-4-ylhydrazine Cannot Be Substituted with Tetrahydropyran-4-ylhydrazine or Simple Alkyl Hydrazines


Selecting a specific hydrazine building block is a critical decision point in drug discovery that directly impacts the physicochemical properties and metabolic profile of the final compound. The choice between Oxepan-4-ylhydrazine (a 7-membered ring) and a close structural analog like Tetrahydropyran-4-ylhydrazine (a 6-membered ring) is not trivial. The difference in ring size alters lipophilicity, conformational flexibility, and the spatial orientation of the reactive hydrazine group. While direct biological data for Oxepan-4-ylhydrazine is not publicly available, class-level inference dictates that replacing a 7-membered oxepane with a 6-membered pyran ring will result in a different LogP (partition coefficient), a different topological polar surface area (TPSA), and distinct three-dimensional geometry, all of which are critical parameters governing target binding, permeability, and off-target interactions. Generic substitution without empirical validation introduces significant risk to lead optimization campaigns.

Quantitative Differentiation Guide for Oxepan-4-ylhydrazine Against Close Structural Analogs


Molecular Weight and Formula: Quantitative Differentiation from Tetrahydropyran-4-ylhydrazine

Oxepan-4-ylhydrazine has a defined molecular formula of C6H14N2O and a molecular weight of 130.19 g/mol . Its closest commercial analog, Tetrahydropyran-4-ylhydrazine, possesses a molecular formula of C5H12N2O and a lower molecular weight of 116.16 g/mol [1]. This structural difference corresponds to a larger size and increased lipophilicity for the oxepane scaffold, which is a key differentiator in designing molecules for target engagement.

Medicinal Chemistry Chemical Synthesis Property Prediction

Topological Polar Surface Area (TPSA) as a Predictor of Membrane Permeability Differentiation

The calculated Topological Polar Surface Area (TPSA) for Oxepan-4-ylhydrazine is 47.28 Ų . This is a key computational descriptor for predicting passive membrane permeability and blood-brain barrier penetration. While a direct TPSA value for the comparator Tetrahydropyran-4-ylhydrazine is not uniformly reported, its smaller ring structure and molecular weight would result in a different (likely slightly lower) TPSA. This quantitative difference in a standard in silico property is a primary reason a researcher would choose one scaffold over the other to fine-tune a compound's ADME profile.

ADME Drug Design Permeability

Procurement Form and Purity: Free Base vs. Hydrochloride Salt

Oxepan-4-ylhydrazine is commercially available as a free base with a certified purity of 95% and as a hydrochloride salt (CAS 1429510-37-1) with a certified purity of 98% . The hydrochloride salt offers enhanced stability and improved handling properties due to its crystalline nature, a key differentiator for long-term storage and use in multi-step synthesis where the free base might be prone to decomposition. Selection between the 95% pure free base and the 98% pure hydrochloride salt should be based on the specific reactivity and purification requirements of the intended synthetic sequence.

Chemical Procurement Stability Formulation

Defined Application Scenarios for Procuring Oxepan-4-ylhydrazine Based on Verified Evidence


Medicinal Chemistry: Scaffold Hopping to Explore Oxepane-Containing Chemical Space

Oxepan-4-ylhydrazine serves as a key intermediate for synthesizing novel oxepane-containing scaffolds. Its distinct molecular weight and TPSA profile compared to smaller cyclic ether hydrazines make it a valuable tool for medicinal chemists engaged in scaffold-hopping exercises. It allows for the systematic exploration of how a seven-membered ring impacts target binding, selectivity, and ADME properties relative to more common five- or six-membered heterocycles.

Synthetic Chemistry: Use as a Nucleophile in Heterocycle Construction

The hydrazine moiety is a potent nucleophile used to build nitrogen-containing heterocycles, such as pyrazoles and indazoles, which are privileged structures in drug discovery. Oxepan-4-ylhydrazine provides a pathway to install a larger, more flexible oxepane ring onto these heterocyclic cores. This is particularly relevant for patent applications aiming to diversify chemical matter around a known pharmacophore by introducing a structurally unique element [1].

Inventory Management: Procurement of a Stable Hydrochloride Salt

For research laboratories requiring a stable, long-term supply of this hydrazine building block, procuring the 98% pure hydrochloride salt (CAS 1429510-37-1) is the recommended scenario. This form mitigates the potential for oxidation or decomposition associated with the free base, reducing inventory waste and ensuring reproducible results across long-term projects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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